![molecular formula C18H21N3O2S B5851097 N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
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Overview
Description
“N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H21N3O2S . It is a type of organic polycyclic compound containing an imidazo ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide” consists of 18 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 343.443 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Scientific Research Applications
Antiviral Properties
DE-MIPBS exhibits antiviral activity, making it a potential candidate for combating viral infections. Researchers have investigated its effectiveness against various viruses, including herpes simplex virus (HSV), influenza, and human immunodeficiency virus (HIV). The compound’s mechanism of action involves interfering with viral replication or entry into host cells .
Antiulcer Activity
Studies suggest that DE-MIPBS possesses antiulcer properties. It may help protect the gastric mucosa and reduce ulcer formation. The exact molecular pathways involved are still under investigation, but this compound shows promise in managing gastrointestinal disorders .
Antibacterial Effects
DE-MIPBS has demonstrated antibacterial activity against certain bacterial strains. Researchers have explored its potential as an alternative to existing antibiotics. By targeting specific bacterial enzymes or pathways, it could contribute to combating bacterial infections .
Anticancer Potential
The imidazo[1,2-a]pyridine scaffold, including DE-MIPBS, has been investigated as a potential anticancer agent. It may inhibit cancer cell growth, induce apoptosis (programmed cell death), or interfere with signaling pathways crucial for tumor progression. Further studies are needed to validate its efficacy against specific cancer types .
Antifungal Activity
DE-MIPBS exhibits antifungal properties, making it relevant in the context of fungal infections. It may disrupt fungal cell membranes, inhibit essential enzymes, or interfere with fungal growth. Researchers are exploring its use as an antifungal agent .
Antituberculosis Properties
Tuberculosis (TB) remains a global health challenge. DE-MIPBS has been investigated as a potential antitubercular agent. It may target Mycobacterium tuberculosis, the causative agent of TB, by disrupting essential cellular processes. However, more research is needed to optimize its efficacy and safety .
Future Directions
The future directions for “N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide” could involve further exploration of its bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also an important area of future research .
properties
IUPAC Name |
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-9-7-15(8-10-16)17-13-20-12-14(3)6-11-18(20)19-17/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSWTNKQXYKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
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